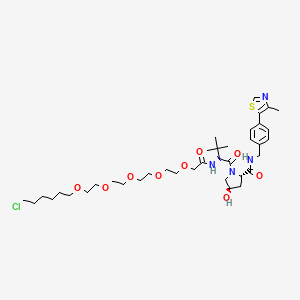

VH032-PEG5-C6-Cl

説明

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H59ClN4O9S/c1-28-34(53-27-41-28)30-11-9-29(10-12-30)24-40-36(46)32-23-31(44)25-43(32)37(47)35(38(2,3)4)42-33(45)26-52-22-21-51-20-19-50-18-17-49-16-15-48-14-8-6-5-7-13-39/h9-12,27,31-32,35,44H,5-8,13-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYHVGXLTSRLTE-MEEYNGGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H59ClN4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism of VH032-PEG5-C6-Cl: A Technical Guide to a HaloPROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of VH032-PEG5-C6-Cl, a heterobifunctional molecule designed for targeted protein degradation. Commonly known as a "HaloPROTAC," this molecule leverages the cell's own protein disposal machinery to selectively eliminate proteins tagged with HaloTag. This document provides a comprehensive overview of its components, mechanism, relevant quantitative data, and detailed experimental protocols for its characterization.

Core Components and Their Roles

This compound is a Proteolysis Targeting Chimera (PROTAC) comprised of three key moieties: a von Hippel-Lindau (VHL) E3 ligase ligand (VH032), a flexible linker (PEG5-C6), and a reactive chloroalkane (Cl) warhead.

-

VH032: The E3 Ligase Recruiter: VH032 is a potent and selective small molecule ligand for the VHL E3 ubiquitin ligase.[1][2] By binding to VHL, VH032 serves as the anchor to hijack the cellular ubiquitin-proteasome system.[2] The binding affinity of VH032 to VHL is a critical determinant of the resulting PROTAC's efficacy.

-

PEG5-C6: The Flexible Linker: The linker, composed of a polyethylene glycol (PEG) unit of 5 repeats and a 6-carbon alkyl chain, connects the VHL ligand to the warhead. The length and composition of the linker are crucial for the proper formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4] PEG linkers are often employed in PROTAC design to enhance solubility and provide the necessary flexibility for optimal protein-protein interactions.

-

Chloroalkane (Cl): The HaloTag Warhead: The terminal chloroalkane group acts as a reactive warhead that specifically and covalently binds to HaloTag, a protein tag derived from a bacterial haloalkane dehalogenase. This covalent interaction ensures a stable and irreversible linkage to the protein of interest that has been genetically fused with the HaloTag.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of this compound is to induce the selective degradation of HaloTag-fusion proteins through the ubiquitin-proteasome pathway. This process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound, upon entering the cell, can simultaneously bind to the VHL E3 ligase via its VH032 moiety and a HaloTag-fusion protein via its chloroalkane warhead. This results in the formation of a key ternary complex, bringing the target protein into close proximity with the E3 ligase.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the HaloTag-fusion protein. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.

-

Proteasomal Degradation: The polyubiquitinated HaloTag-fusion protein is then recognized and targeted by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and proteolytically degrades the target protein into small peptides, while the ubiquitin molecules are recycled. This compound is then released and can engage in another cycle of degradation, acting as a catalyst.

Quantitative Data

The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to the E3 ligase and its ability to induce the degradation of the target protein.

| Parameter | Molecule/Target | Value | Reference |

| Binding Affinity (Kd) | VH032 to VHL | 185 nM | |

| Protein Degradation | This compound (HaloPROTAC2) on GFP-HaloTag7 | Nearly 70% degradation at 2.5 µM | |

| Degradation Potency (DC50) | HaloPROTAC3 (a related, more potent VHL-based HaloPROTAC) on GFP-HaloTag7 | 19 ± 1 nM | |

| Maximum Degradation (Dmax) | HaloPROTAC3 on GFP-HaloTag7 | 90 ± 1 % |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Characterizing this compound

Caption: Workflow for PROTAC characterization.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of this compound, adapted from the primary literature.

Cellular Protein Degradation Assay via Flow Cytometry

This protocol is used to quantify the degradation of a fluorescently tagged protein, such as GFP-HaloTag7, in a high-throughput manner.

Materials:

-

HEK293 cells stably expressing GFP-HaloTag7

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed HEK293-GFP-HaloTag7 cells in a 96-well plate at a density that allows for 70-80% confluency at the time of analysis. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Aspirate the old media from the cells and add the compound dilutions. Include a DMSO-only control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

-

Cell Harvesting: After incubation, aspirate the media and wash the cells with PBS. Detach the cells using trypsin and resuspend in DMEM.

-

Flow Cytometry Analysis: Analyze the GFP fluorescence of the cell suspension using a flow cytometer.

-

Data Analysis: Determine the mean fluorescence intensity (MFI) for each treatment condition. Normalize the MFI of the treated cells to the MFI of the DMSO-treated control cells to calculate the percentage of remaining protein. Plot the percentage of remaining protein against the compound concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Cellular Protein Degradation Assay via Western Blot

This protocol provides a method to visualize and quantify the degradation of the target protein.

Materials:

-

HEK293 cells expressing the HaloTag-fusion protein

-

6-well cell culture plates

-

This compound stock solution in DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-HaloTag and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed and treat cells with this compound as described in the flow cytometry protocol.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the HaloTag-fusion protein band to the loading control band. Calculate the percentage of protein degradation relative to the DMSO-treated control.

In Vitro Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay measures the binding kinetics and affinity of the ternary complex formation.

Materials:

-

SPR instrument and sensor chips

-

Purified VHL E3 ligase complex

-

Purified HaloTag-fusion protein

-

This compound

-

Running buffer

Procedure:

-

Immobilization: Immobilize the VHL E3 ligase complex onto the surface of an SPR sensor chip.

-

Binary Interaction Analysis (PROTAC to VHL): Inject a series of concentrations of this compound over the immobilized VHL to determine the binary binding affinity (Kd).

-

Ternary Complex Analysis: Prepare a constant concentration of the HaloTag-fusion protein in the running buffer. Prepare a dilution series of this compound and mix each concentration with the constant concentration of the HaloTag-fusion protein.

-

Injection and Measurement: Inject these mixtures over the immobilized VHL surface. The resulting sensorgrams will reflect the formation of the ternary complex.

-

Data Analysis: Analyze the sensorgram data to determine the binding affinity and kinetics of the ternary complex.

In Vitro Ubiquitination Assay

This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein.

Materials:

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

VHL E3 ligase complex

-

Ubiquitin

-

ATP

-

Purified HaloTag-fusion protein

-

This compound

-

Reaction buffer

-

Anti-HaloTag antibody for Western blot analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VHL, ubiquitin, ATP, and the HaloTag-fusion protein in the reaction buffer.

-

PROTAC Addition: Add this compound at various concentrations to the reaction mixtures. Include a no-PROTAC control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the reaction products by Western blot using an anti-HaloTag antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated forms of the HaloTag-fusion protein indicates successful PROTAC-mediated ubiquitination.

Conclusion

This compound is a valuable chemical tool for inducing the targeted degradation of HaloTag-fusion proteins. Its mechanism of action relies on the formation of a ternary complex with the VHL E3 ligase and the HaloTag-fusion protein, leading to ubiquitination and subsequent proteasomal degradation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing this and similar PROTAC molecules in their studies. Understanding the principles and methodologies outlined herein is crucial for the successful application of this technology in chemical biology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crews Laboratory | Protac [crewslab.yale.edu]

An In-Depth Technical Guide to VH032-PEG5-C6-Cl: Structure, Chemical Properties, and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a heterobifunctional molecule designed for targeted protein degradation. It is a valuable research tool for inducing the degradation of proteins fused with the HaloTag7 protein. This molecule is composed of three key components: the VH032 ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a 5-unit polyethylene glycol (PEG) linker, and a chloroalkane (C6-Cl) moiety that covalently binds to the HaloTag7 protein. By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, this compound can selectively eliminate HaloTag7-fusion proteins, enabling the study of protein function with high temporal resolution.

Structure and Chemical Properties

This compound is a conjugate molecule that brings together a VHL ligand and a HaloTag-binding moiety via a flexible PEG linker. The core VHL ligand, VH032, is a potent inhibitor of the VHL/HIF-1α interaction. The chloroalkane tail is designed to form a covalent bond with the active site of the HaloTag7 protein, a bacterial dehalogenase commonly used as a protein tag in cellular biology.

Below is a summary of the key chemical properties of the parent VHL ligand, VH032, and the full this compound molecule.

| Property | Value | Reference |

| This compound | ||

| Synonyms | HaloPROTAC 2 | [1] |

| Function | Induces degradation of HaloTag7 fusion proteins | [1] |

| Degradation Performance | Nearly 70% degradation of GFP-HaloTag7 at 2.5 µM in HEK293 cells (24-hour treatment) | [1] |

| Linker Length | 21 atoms (5 PEG units + C6 alkyl chain) | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | -80°C for long-term storage (protect from light, stored under nitrogen) | |

| VH032 (VHL Ligand Core) | ||

| Molecular Formula | C24H32N4O4S | |

| Molecular Weight | 472.6 g/mol | |

| Binding Affinity (Kd) to VHL | 185 nM |

Mechanism of Action: VHL-Mediated Degradation

This compound operates through the principles of Proteolysis Targeting Chimeras (PROTACs). The chloroalkane end of the molecule covalently binds to the HaloTag7 fusion protein of interest. Simultaneously, the VH032 moiety recruits the VHL E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the HaloTag7-fusion protein, marking it for degradation by the 26S proteasome. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple target protein molecules.

The degradation of HaloTag7 fusion proteins by this compound is dependent on both VHL and the proteasome. This has been experimentally confirmed by the observation that the degradation can be prevented by co-treatment with an excess of a VHL ligand (which competes for binding to the E3 ligase) or a proteasome inhibitor like epoxomicin.

References

A Technical Guide to VH032: A Key Ligand for Hijacking the VHL E3 Ligase in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation and the Role of VH032

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein of interest (POI) into proximity with an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The von Hippel-Lindau (VHL) protein, a substrate recognition component of the Cullin 2 RING E3 ligase complex (CRL2^VHL^), is one of the most successfully exploited E3 ligases in PROTAC design.[3] A critical breakthrough in the field was the development of small-molecule ligands that could effectively bind to VHL and recruit it for targeted degradation. VH032 is a potent and selective VHL ligand that has become a cornerstone in the development of VHL-based PROTACs. This guide provides an in-depth technical overview of VH032, its mechanism of action, quantitative binding and degradation data, and the experimental protocols used for its characterization.

The VHL E3 Ligase Pathway and the Mechanism of VH032

Under normal oxygen conditions (normoxia), the VHL E3 ligase complex plays a crucial role in regulating hypoxia-inducible factor 1α (HIF-1α). HIF-1α is hydroxylated on specific proline residues, creating a binding site for VHL. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α. VH032 was designed as a small-molecule mimic of the hydroxylated HIF-1α peptide, allowing it to bind to the same substrate recognition site on VHL. By incorporating VH032 into a PROTAC, researchers can effectively "hijack" the VHL E3 ligase to target other proteins for degradation.

Mechanism of a VH032-Based PROTAC

A VH032-based PROTAC consists of three key components: the VH032 ligand that binds to VHL, a ligand that binds to the target protein, and a chemical linker that connects the two. The PROTAC facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its degradation.

Quantitative Data for VH032 and Derived PROTACs

The efficacy of VH032 as a VHL ligand and the performance of PROTACs derived from it are assessed using various quantitative metrics.

Binding Affinity of VH032 to VHL

The binding affinity of VH032 to the VHL complex is a critical parameter. It is typically measured by techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Energy Transfer (TR-FRET).

| Compound | Binding Affinity (Kd) to VHL | Method | Reference |

| VH032 | 185 nM | Not Specified | |

| VH101 (optimized derivative) | 44 nM | Not Specified | |

| VH032 | ~1.75-fold increase from parent | SPR |

Degradation Potency of VH032-Based PROTACs

The cellular activity of PROTACs is quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| MZ1 | BRD4 | HEK293 | 25 - 920 nM | >90% | |

| Compound 139 | Not Specified | PC3 | 3.3 nM | 97% | |

| Compound 139 | Not Specified | EOL-1 | 0.87 nM | 96% | |

| PROTAC 7 | HDAC1 | HCT116 | 0.91 ± 0.02 µM | >50% | |

| PROTAC 7 | HDAC3 | HCT116 | 0.64 ± 0.03 µM | >50% | |

| PROTAC 9 | HDAC1 | HCT116 | 0.55 ± 0.18 µM | >50% | |

| PROTAC 9 | HDAC3 | HCT116 | 0.53 ± 0.13 µM | >50% | |

| PROTAC 22 | HDAC3 | HCT116 | 0.44 ± 0.03 µM | 77% |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of VH032 and its PROTAC derivatives.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics between VH032 (or a VH032-based PROTAC) and the VHL protein complex in real-time.

Protocol Outline:

-

Immobilization: The VHL E3 ligase complex (ligand) is immobilized on a sensor chip.

-

Analyte Injection: A solution containing VH032 or the PROTAC (analyte) is flowed over the chip surface.

-

Detection: The change in refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to generate a sensorgram.

-

Data Analysis: Association (kon) and dissociation (koff) rate constants are determined from the sensorgram, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol Outline:

-

Sample Preparation: The VHL complex is placed in the sample cell, and VH032 or the PROTAC is loaded into the titration syringe. Both must be in identical buffer to minimize heats of dilution.

-

Titration: The ligand is injected in small aliquots into the sample cell at a constant temperature.

-

Heat Measurement: The heat change after each injection is measured.

-

Data Analysis: The data is fitted to a binding model to determine the binding affinity (Ka = 1/Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET assays are particularly useful for studying the formation of the ternary complex (Target:PROTAC:E3 ligase).

Protocol Outline:

-

Reagent Preparation: The target protein and VHL are labeled with a donor (e.g., Terbium) and an acceptor (e.g., Alexa Fluor 488) fluorophore, respectively, often via tagged antibodies.

-

Assay Setup: The labeled proteins and the PROTAC are incubated together in a microplate.

-

Measurement: The donor fluorophore is excited, and if a ternary complex is formed, energy is transferred to the acceptor, resulting in a FRET signal that is measured over time.

-

Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed. Dose-response curves can be generated to determine the concentration of PROTAC that promotes half-maximal complex formation.

Western Blot for Cellular Protein Degradation

Western blotting is a standard technique to quantify the amount of a target protein in cells after treatment with a PROTAC.

Protocol Outline:

-

Cell Treatment: Cells are treated with varying concentrations of the VH032-based PROTAC for a specified time.

-

Lysis: The cells are lysed to release the proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE and Transfer: The protein lysates are separated by size using gel electrophoresis and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection and Analysis: The signal is detected, and the band intensity is quantified. The target protein levels are normalized to a loading control (e.g., actin or tubulin). The DC50 and Dmax values are then calculated.

Experimental and PROTAC Design Workflow

The development of a novel VH032-based PROTAC follows a structured workflow, from initial design to in vivo validation.

References

The Role of the PEG5 Linker in PROTAC Technology: An In-Depth Guide to Optimizing Solubility and Efficacy

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive examination of the function of polyethylene glycol (PEG) linkers, specifically the five-unit PEG5 linker, in the design and performance of Proteolysis Targeting Chimeras (PROTACs). We will explore the linker's critical influence on physicochemical properties like solubility and its subsequent impact on biological efficacy, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to eliminate specific proteins of interest (POIs) from within the cell.[1] They represent a paradigm shift from traditional occupancy-based inhibitors to event-driven, substoichiometric degradation. A PROTAC molecule consists of three key components: a ligand that binds the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][]

The mechanism of action involves the PROTAC molecule acting as a bridge to induce the formation of a ternary complex between the POI and the E3 ligase.[2] This proximity enables the E3 ligase to transfer ubiquitin to the POI. The polyubiquitinated protein is then recognized and degraded by the cell's native quality control machinery, the 26S proteasome. The PROTAC is then released to engage in another degradation cycle.

While the two ligands determine the PROTAC's targets, the linker is not a passive spacer; it is a critical determinant of the molecule's overall success. The linker's length, composition, and flexibility profoundly influence the PROTAC's solubility, cell permeability, and ability to form a stable and productive ternary complex, thereby governing its degradation efficacy.

The Function of PEG Linkers in PROTAC Design

Among various linker chemistries, flexible alkyl and polyethylene glycol (PEG) chains are the most common motifs in PROTAC design, with PEG linkers being used in approximately 54-55% of all reported PROTACs. The prevalence of PEG is due to several advantageous properties:

-

Enhanced Solubility: PROTACs are often large molecules (700-1100 Da) that violate traditional drug-likeness rules, such as Lipinski's Rule of Five, frequently resulting in poor aqueous solubility. The hydrophilic ethylene glycol units of a PEG linker significantly increase the water solubility of the entire molecule, which is crucial for compound handling, formulation, and bioavailability.

-

Systematic Tunability: The degradation efficiency of a PROTAC is highly sensitive to the distance and orientation between the bound POI and E3 ligase. PEG linkers allow for the easy and systematic variation of length by simply adding or removing ethylene glycol units, facilitating the empirical optimization of efficacy.

-

Synthetic Accessibility: A wide range of bifunctional PEG linkers are commercially available, enabling the rapid and modular assembly of PROTAC libraries for screening and optimization.

-

Favorable Conformation: The flexibility of PEG linkers can provide the necessary conformational freedom for the two ligands to bind their respective protein partners and adopt a productive orientation within the ternary complex.

Specific Impact of the PEG5 Linker on PROTAC Performance

A PEG5 linker, consisting of five repeating ethylene glycol units, represents a common choice that balances several key drug-like properties.

Influence on Solubility

The primary function of incorporating a PEG5 linker is to improve the solubility of the PROTAC molecule. Its five ether oxygens act as hydrogen bond acceptors, enhancing the hydrophilicity and disrupting the crystal lattice formation that can suppress solubility in highly lipophilic compounds. This improvement is a critical first step in developing a viable drug candidate, as poor solubility can hinder all subsequent biological evaluation.

Influence on Efficacy

The efficacy of a PROTAC, typically measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax), is intricately tied to linker length. For any given POI-E3 ligase pair, there exists an optimal linker length.

-

Linkers that are too short can introduce steric hindrance, preventing the POI and E3 ligase from binding simultaneously to form a stable ternary complex.

-

Linkers that are too long can result in an overly flexible molecule, which may lead to a non-productive ternary complex where the key lysine residues on the POI are not correctly positioned for ubiquitination.

A PEG5 linker, with an extended length of approximately 18 atoms, often falls within the optimal range for effective degradation (typically 5-15 atoms, though longer is sometimes required). However, this is not universal. For example, studies on estrogen receptor α (ERα) degradation found a 16-atom linker to be superior to a 12-atom one, while homo-PROTACs for Cereblon (CRBN) degradation favored a shorter 8-atom PEG linker. Therefore, while PEG5 is an excellent starting point, empirical validation by synthesizing and testing analogues with varying PEG lengths (e.g., PEG3, PEG4, PEG6) is essential.

Influence on Permeability

There is a delicate balance between solubility and cell permeability. While the hydrophilicity of a PEG5 linker enhances solubility, it also increases the molecule's topological polar surface area (TPSA). An excessively high TPSA can reduce passive diffusion across the cell membrane. The PEG5 length often provides a reasonable compromise, improving solubility without drastically impairing cell permeability to the point of inactivity.

Quantitative Data on Linker Optimization

The optimal linker length is determined empirically for each PROTAC system. The following table illustrates the common effects of varying PEG linker length on degradation efficacy for a hypothetical BRD4-targeting PROTAC.

| PROTAC ID | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Solubility (µg/mL) |

| PROTAC-1 | Pomalidomide | PEG3 | 12 | 150 | 75 | 25 |

| PROTAC-2 | Pomalidomide | PEG5 | 18 | 25 | >95 | 80 |

| PROTAC-3 | Pomalidomide | PEG7 | 24 | 90 | 85 | 110 |

| PROTAC-4 | Pomalidomide | PEG9 | 30 | 350 | 60 | 150 |

Data are illustrative and based on general principles and trends reported in the literature.

This data demonstrates a classic "hook effect" with respect to linker length, where PROTAC-2 with a PEG5 linker achieves the optimal balance, resulting in the lowest DC50 and highest Dmax. Shorter (PROTAC-1) and longer (PROTAC-3, PROTAC-4) linkers are less effective at promoting degradation. Solubility generally increases with PEG length.

Core Experimental Protocols

Accurate evaluation of a PROTAC's properties requires robust experimental methods. Below are detailed protocols for key assays.

Target Degradation Assay via Western Blot

This protocol is the standard for quantifying POI levels after PROTAC treatment.

-

Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα, 22Rv1 for AR) in 6-well plates and grow to 70-80% confluency. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined duration (e.g., 18-24 hours).

-

Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE and Transfer: Normalize lysate concentrations and load 20-30 µg of total protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize protein bands using a digital imager. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Data Analysis: Perform densitometry on the bands to quantify protein levels relative to the vehicle control. Plot the normalized protein levels against PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax values.

Aqueous Solubility Assessment (Kinetic)

This method provides a high-throughput assessment of a compound's kinetic solubility.

-

Compound Preparation: Prepare a high-concentration stock solution of the PROTAC in DMSO (e.g., 10 mM).

-

Dilution: In a 96-well plate, add the DMSO stock solution to a phosphate-buffered saline (PBS, pH 7.4) solution to a final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., 1-2%).

-

Incubation and Precipitation: Shake the plate at room temperature for 1.5-2 hours to allow the compound to dissolve and equilibrate. Less soluble compounds will form a visible precipitate.

-

Filtration: Filter the plate through a filter plate to remove any precipitated compound.

-

Quantification: Analyze the concentration of the soluble compound remaining in the filtrate using LC-MS/MS or UV-Vis spectroscopy by comparing it to a standard curve prepared in DMSO.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is used to evaluate a compound's passive permeability.

-

Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane).

-

Compound Addition: Add the PROTAC solution to the donor wells. Fill the corresponding wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).

-

Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for 4-16 hours at room temperature. The PROTAC will diffuse from the donor well across the artificial membrane into the acceptor well.

-

Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and known parameters of the assay system.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental designs.

Caption: The PROTAC mechanism of action, from ternary complex formation to degradation.

Caption: Experimental workflow for determining PROTAC-induced protein degradation.

Caption: Logical relationship between linker length and ternary complex formation.

Conclusion

The linker is a pivotal component in PROTAC design, directly modulating the critical properties of solubility, permeability, and degradation efficacy. PEG linkers, and specifically the PEG5 variant, are frequently employed as a core strategy to enhance the aqueous solubility of otherwise challenging PROTAC molecules. While a PEG5 linker often provides an excellent starting point that balances hydrophilicity with cellular permeability, the optimal linker length is unique to each target and E3 ligase system. A systematic approach, involving the synthesis and evaluation of PROTACs with varying PEG chain lengths and guided by the robust experimental protocols detailed in this guide, is paramount to identifying a potent and drug-like protein degrader.

References

Specificity of the C6-Cl Chloroalkane Linker for HaloTag7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of the C6-Cl chloroalkane linker for the HaloTag7 protein. HaloTag7 is a widely utilized self-labeling protein tag derived from a bacterial haloalkane dehalogenase, engineered for rapid and specific covalent bond formation with synthetic ligands.[1][2] The high specificity and irreversible nature of this interaction are fundamental to its broad applicability in cellular imaging, protein immobilization, and proteomic studies.[3][4][5] This document details the binding kinetics, experimental protocols for specificity determination, and the underlying mechanism of this highly specific protein labeling system.

Core Principles of HaloTag7 Specificity

The HaloTag7 protein is a modified haloalkane dehalogenase from Rhodococcus rhodochrous that has been engineered to form a stable covalent bond with a chloroalkane linker. The wild-type enzyme utilizes a catalytic histidine residue to hydrolyze the alkyl-enzyme intermediate, regenerating the enzyme. In HaloTag7, this histidine is replaced, trapping the covalent intermediate and resulting in an essentially irreversible bond. This engineered feature is the cornerstone of the HaloTag7 system's utility, providing a highly specific and stable labeling method. The reaction is biorthogonal, meaning it does not interfere with endogenous cellular processes in mammalian cells.

The specificity of the C6-Cl linker for HaloTag7 is a product of both the engineered active site of the protein and the chemical properties of the chloroalkane itself. The chloroalkane linker is relatively inert within the cellular environment, minimizing off-target interactions. The HaloTag7 active site provides a specific binding pocket that recognizes and positions the chloroalkane for nucleophilic attack by an aspartate residue, leading to the formation of a covalent ester bond and the release of a chloride ion.

Quantitative Analysis of Binding Kinetics

The interaction between HaloTag7 and chloroalkane-based ligands is characterized by rapid association and extremely slow dissociation, leading to a highly stable covalent complex. The binding kinetics can be described by a two-step model: an initial non-covalent binding followed by an irreversible covalent reaction. The key kinetic parameters are the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d) for the initial binding step, as well as the rate of the covalent reaction (k_2).

The following table summarizes key quantitative data for the interaction of HaloTag7 with various chloroalkane-based ligands.

| Ligand/Substrate | K_d (μM) | k_on (μM⁻¹s⁻¹) | k_off (s⁻¹) | k_app (M⁻¹s⁻¹) | Reference |

| CA-TMR | 0.16 | 130 | 21 | 7.9 x 10⁵ | |

| CA-CPY | 0.53 | 43 | 23 | 2.5 x 10⁵ | |

| CA-SiR | 0.08 | 180 | 14 | 2.2 x 10⁶ | |

| CA-Ac | 2620 | - | - | 1.1 x 10¹ |

Note: Data is compiled from various sources and experimental conditions may vary. k_app represents the apparent second-order rate constant.

Experimental Protocols for Specificity Determination

Several biophysical techniques are employed to quantify the specificity and binding kinetics of the HaloTag7-chloroalkane interaction.

Fluorescence Polarization/Anisotropy Assay

This method is used to determine the binding affinity (K_d) of fluorescently labeled chloroalkane ligands to HaloTag7 in the non-covalent binding step.

Principle: The polarization of emitted light from a fluorescent molecule is dependent on its rotational diffusion. Small, free-rotating ligands have low polarization, while larger molecules (like the HaloTag7-ligand complex) tumble slower, resulting in higher polarization.

Protocol:

-

A constant concentration of a fluorescent chloroalkane ligand (e.g., TMR-C6-Cl) is incubated with increasing concentrations of purified HaloTag7 protein in a suitable buffer (e.g., PBS with 0.01% CHAPS).

-

The reaction is allowed to reach equilibrium at a controlled temperature (e.g., 25°C).

-

Fluorescence polarization is measured using a plate reader equipped with polarization filters.

-

The data is then plotted as polarization versus HaloTag7 concentration and fitted to a one-site binding model to determine the K_d.

Stopped-Flow Kinetics

This technique is used to measure the rapid pre-covalent binding kinetics (k_on and k_off) by monitoring the change in a spectroscopic signal (e.g., fluorescence anisotropy) upon rapid mixing of the reactants.

Principle: By rapidly mixing solutions of HaloTag7 and a fluorescent chloroalkane ligand, the initial binding events occurring in the millisecond timescale can be observed.

Protocol:

-

Solutions of purified HaloTag7 and a fluorescent chloroalkane ligand are loaded into separate syringes of a stopped-flow instrument.

-

The instrument rapidly mixes the two solutions, and the change in fluorescence anisotropy is monitored over time.

-

The resulting kinetic traces are fitted to a kinetic model (often a two-step model involving an initial binding equilibrium followed by an irreversible covalent step) to extract the rate constants k_on, k_off, and k_2.

In-Gel Fluorescence Assay

This assay provides a qualitative and semi-quantitative assessment of covalent labeling efficiency and specificity.

Protocol:

-

HaloTag7 fusion proteins (either purified or in cell lysates) are incubated with a fluorescent chloroalkane ligand for a defined period.

-

The reaction is quenched, and the samples are resolved by SDS-PAGE.

-

The gel is imaged using a fluorescence scanner to visualize the labeled HaloTag7 fusion protein.

-

The intensity of the fluorescent band corresponding to the HaloTag7 fusion protein provides an indication of the labeling efficiency.

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in HaloTag7 labeling and specificity analysis, the following diagrams are provided.

Caption: Experimental workflow for assessing HaloTag7 specificity.

Caption: Two-step reaction mechanism of HaloTag7 labeling.

Off-Target Effects and Cellular Specificity

A critical aspect of the HaloTag7 system's utility is the low level of off-target labeling within a cellular context. The chloroalkane linker is an alkylating agent, but its reactivity is significantly lower than other more promiscuous electrophiles. Studies utilizing chloroalkane-tagged bioactive compounds for target identification have demonstrated that the tag itself has minimal influence on the compound's pharmacology and exhibits low non-specific binding to endogenous cellular proteins. This low background reactivity is a key advantage of the HaloTag7 system, ensuring that the observed signal is specific to the HaloTag7-fusion protein of interest.

Conclusion

The specificity of the C6-Cl chloroalkane linker for the HaloTag7 protein is a result of a highly engineered protein-ligand interaction. The rapid, specific, and essentially irreversible covalent bond formation, coupled with the low reactivity of the chloroalkane linker with other cellular components, makes the HaloTag7 system a robust and reliable tool for a wide range of applications in molecular and cell biology. The quantitative kinetic data and established experimental protocols provide a solid framework for researchers to confidently employ this technology in their studies.

References

A Technical Guide to VH032-PEG5-C6-Cl (HaloPROTAC 2) for Targeted Degradation of HaloTag Fusion Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VH032-PEG5-C6-Cl, a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of HaloTag fusion proteins. This document details its mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its application and evaluation in a research setting.

Introduction to Targeted Protein Degradation and HaloPROTACs

Targeted protein degradation is a powerful strategy in chemical biology and drug discovery that utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest. PROTACs are heterobifunctional molecules that facilitate this process. They consist of two distinct ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

This compound, also known as HaloPROTAC 2, is a specific type of PROTAC designed to target proteins that have been fused with the HaloTag protein. It incorporates the VH032 ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chloroalkane moiety that covalently binds to the HaloTag protein. This molecule serves as a valuable tool for "chemical knockdown" of HaloTag fusion proteins, offering temporal control over protein levels that is often not achievable with genetic approaches.

Mechanism of Action

The degradation of HaloTag fusion proteins by this compound is a multi-step process initiated by the formation of a ternary complex.

-

Binding to HaloTag: The chloroalkane group of this compound forms a covalent bond with the active site of the HaloTag fusion protein.

-

Recruitment of VHL E3 Ligase: The VH032 moiety of the molecule simultaneously binds to the VHL E3 ligase.

-

Ternary Complex Formation: This dual binding results in the formation of a stable ternary complex, bringing the HaloTag fusion protein into close proximity with the VHL E3 ligase machinery.

-

Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the HaloTag fusion protein.

-

Proteasomal Degradation: The polyubiquitinated HaloTag fusion protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to potentially induce further degradation cycles.

Mechanism of this compound induced degradation.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound (HaloPROTAC 2) and a related, more potent compound, HaloPROTAC3, for the degradation of a GFP-HaloTag7 fusion protein.[1] Data was primarily generated using flow cytometry to measure the decrease in GFP fluorescence in HEK293 cells stably expressing the fusion protein.

| Compound | Target Protein | Cell Line | Treatment Time | Dmax (Maximal Degradation) | Concentration for Dmax |

| This compound (HaloPROTAC 2) | GFP-HaloTag7 | HEK293 | 24 hours | ~70% | 2.5 µM |

| HaloPROTAC3 | GFP-HaloTag7 | HEK293 | 24 hours | >95% | 625 nM |

| Compound | Target Protein | Cell Line | DC50 (Half-maximal Degradation Conc.) |

| HaloPROTAC3 | GFP-HaloTag7 | HEK293 | 19 ± 1 nM |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for HaloTag Fusion Protein Degradation

This protocol outlines the steps to assess the degradation of a HaloTag fusion protein by Western blotting.

Western Blotting Workflow for Degradation Analysis.

Materials:

-

Cells expressing the HaloTag fusion protein of interest

-

This compound (and vehicle control, e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody (e.g., anti-HaloTag or antibody specific to the fusion partner)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate at a density that will ensure they are sub-confluent at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with the desired concentrations of this compound and a vehicle control for the desired duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.

-

Run the gel according to the manufacturer's recommendations.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using appropriate software and normalize to a loading control (e.g., GAPDH, β-actin).

-

Flow Cytometry for GFP-HaloTag7 Degradation

This protocol is specifically for quantifying the degradation of a GFP-HaloTag7 fusion protein.

Materials:

-

HEK293 cells stably expressing GFP-HaloTag7

-

This compound (and vehicle control, e.g., DMSO)

-

Complete cell culture medium

-

PBS

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed HEK293-GFP-HaloTag7 cells in a multi-well plate.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound and a vehicle control for 24 hours.

-

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete culture medium and transfer the cell suspension to flow cytometry tubes.

-

Centrifuge the cells at 300 x g for 5 minutes and resuspend in ice-cold PBS or flow cytometry buffer (e.g., PBS with 1% BSA).

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer equipped with a 488 nm laser for GFP excitation.

-

Gate on the live cell population using forward and side scatter.

-

Measure the mean fluorescence intensity (MFI) of the GFP signal for each sample.

-

-

Data Analysis:

-

Normalize the MFI of each treated sample to the MFI of the vehicle-treated control.

-

Plot the normalized MFI against the log of the this compound concentration to generate a dose-response curve.

-

Calculate the DC50 and Dmax values from the curve.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

It is important to assess whether the observed protein degradation is due to specific PROTAC-mediated effects or general cytotoxicity.

Materials:

-

Cells of interest

-

This compound

-

96-well plates (clear for MTT, opaque for CellTiter-Glo®)

-

MTT reagent and solubilization solution (e.g., DMSO) or CellTiter-Glo® reagent

-

Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cell death if available.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure (example for MTT):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot cell viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

-

Conclusion

This compound (HaloPROTAC 2) is a valuable chemical tool for inducing the degradation of HaloTag fusion proteins. By hijacking the VHL E3 ligase, it provides a means for the rapid and controlled depletion of target proteins, enabling the study of their function in a cellular context. While more potent HaloPROTACs like HaloPROTAC3 have since been developed, the principles and experimental approaches outlined in this guide for this compound are broadly applicable to the field of targeted protein degradation. Careful experimental design, including appropriate controls and quantitative analysis, is crucial for the successful application of this technology.

References

Understanding Ternary Complex Formation with VH032-PEG5-C6-Cl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the heart of this process lies the formation of a stable ternary complex, comprising the PROTAC molecule, the target protein, and an E3 ubiquitin ligase. This guide provides an in-depth technical overview of the core principles and methodologies for studying the ternary complex formed by VH032-PEG5-C6-Cl , a specific PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase.

This compound, also known as HaloPROTAC 2, is a chemical tool designed to induce the degradation of proteins fused with a HaloTag. It consists of three key components:

-

VH032: A potent and well-characterized ligand that binds to the VHL E3 ligase.

-

PEG5 (Polyethylene Glycol) Linker: A 5-unit polyethylene glycol chain that connects the two ends of the PROTAC, providing the necessary length and flexibility to bridge the VHL ligase and the target protein.

-

C6-Cl (Hexyl Chloride Linker): A chloroalkane moiety that specifically and covalently binds to HaloTag fusion proteins, serving as the "warhead" for the target protein.

The formation of the VHL-VH032-PEG5-C6-Cl-HaloTag Protein ternary complex is the critical initiating step for the subsequent ubiquitination and proteasomal degradation of the HaloTag fusion protein. Understanding the biophysical and cellular characteristics of this complex is paramount for optimizing PROTAC design and predicting in vivo efficacy.

Quantitative Data Summary

While comprehensive biophysical data for the ternary complex formed by this compound is not extensively published, the following table summarizes the known quantitative information for this molecule and provides a template for the types of data that are critical for characterization.

| Parameter | Molecule | Target Protein | Value | Assay Type | Reference |

| Degradation | This compound | GFP-HaloTag7 | ~70% degradation at 2.5 µM (24h) | Cellular Degradation Assay | [1] |

| Binding Affinity (Kd) | VH032 | VHL E3 Ligase | Data not available | SPR / ITC | |

| Ternary Complex Affinity (Kd) | This compound | VHL & HaloTag | Data not available | SPR / ITC | |

| Cooperativity (α) | This compound | VHL & HaloTag | Data not available | SPR / ITC |

Note: This table is intended to be illustrative. Researchers should perform the described experimental protocols to determine the specific values for their system of interest.

Core Signaling Pathway and Mechanism

The fundamental mechanism of action for this compound is the hijacking of the VHL E3 ligase to induce the degradation of a HaloTag fusion protein. This process can be visualized as a sequential series of events, culminating in the elimination of the target protein.

References

An In-depth Technical Guide to VH032-PEG5-C6-Cl for Chemical Knockdown Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of VH032-PEG5-C6-Cl, a powerful chemical tool for inducing targeted protein degradation. It details the underlying mechanism, experimental protocols, and available data to facilitate its effective use in chemical knockdown studies.

Introduction to this compound

This compound, also known as HaloPROTAC 2, is a heterobifunctional molecule designed for the targeted degradation of proteins fused with a HaloTag. It belongs to the class of Proteolysis Targeting Chimeras (PROTACs), which leverage the cell's own protein disposal machinery to eliminate a protein of interest.

This molecule is composed of three key components:

-

A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase: The VH032 moiety binds to the VHL E3 ligase, effectively "hijacking" it.[1]

-

A chloroalkane linker: The C6-Cl group serves as a reactive handle that forms a covalent bond with the HaloTag protein.[1]

-

A PEG5 linker: This flexible polyethylene glycol linker connects the VHL ligand and the HaloTag ligand, enabling the formation of a ternary complex between the E3 ligase and the target protein.[1]

By bringing the target protein into close proximity with the VHL E3 ligase, this compound triggers the ubiquitination of the HaloTag fusion protein, marking it for degradation by the proteasome.

Mechanism of Action: The PROTAC Pathway

The chemical knockdown of a HaloTag fusion protein by this compound follows the canonical PROTAC mechanism of action. This process can be visualized as a catalytic cycle where one molecule of this compound can induce the degradation of multiple target protein molecules.

Caption: Mechanism of this compound mediated protein degradation.

Quantitative Data for Chemical Knockdown

The efficacy of this compound has been demonstrated in cell-based assays. The following table summarizes the available quantitative data on its ability to degrade a HaloTag fusion protein.

| Target Protein | Cell Line | Concentration (µM) | Treatment Time (hours) | Percent Degradation (%) |

| GFP-HaloTag7 | Not specified | 2.5 | 24 | ~70 |

Data sourced from MedChemExpress product information.[1]

Experimental Protocols

This section provides a general framework for a chemical knockdown experiment using this compound. The protocol is based on standard practices for PROTAC-mediated degradation and should be optimized for your specific cell line and target protein.

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium and supplements

-

Mammalian cells expressing the HaloTag-fusion protein of interest

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HaloTag and a loading control like anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Experimental Workflow

Caption: A typical workflow for a chemical knockdown experiment.

Detailed Method

1. Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Store the stock solution at -20°C or -80°C.

2. Cell Seeding:

-

Seed your mammalian cells expressing the HaloTag-fusion protein in appropriate culture vessels (e.g., 6-well plates).

-

Allow the cells to adhere and reach the desired confluency (typically 70-80%).

3. Compound Treatment:

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 2.5, 5, 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the compound.

-

For time-course experiments, treat cells for different durations (e.g., 2, 4, 8, 12, 24 hours).

-

Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired time.

4. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

5. SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and loading dye.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the HaloTag overnight at 4°C.

-

Also, probe for a loading control protein to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

6. Data Analysis:

-

Capture the chemiluminescent signal using an appropriate imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the HaloTag-fusion protein band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

Considerations for Experimental Design

-

Negative Control: To confirm that the observed degradation is dependent on the recruitment of the E3 ligase, an ideal negative control would be an inactive enantiomer of VH032 that can still bind to the HaloTag but not to VHL. While a specific negative control for this compound is not readily commercially available, using a high concentration of free VH032 ligand to compete for VHL binding can serve as a control to demonstrate VHL-dependent degradation.

-

Off-Target Effects: As with any chemical probe, it is important to consider potential off-target effects. The VH032 ligand itself is known to be a potent and selective inhibitor of the VHL-HIF-1α interaction.[2] However, the off-target profile of the entire this compound molecule has not been extensively characterized. Standard toxicology assays and proteomics-based approaches can be employed to assess off-target effects if required.

-

Optimization: The optimal concentration and treatment time for maximal degradation will vary depending on the specific HaloTag-fusion protein, its expression level, and the cell line used. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your system.

Conclusion

This compound is a valuable tool for the targeted chemical knockdown of HaloTag-fusion proteins. Its ability to induce potent and specific degradation allows for the acute depletion of a protein of interest, providing a powerful method to study protein function with high temporal resolution. By following the guidelines and protocols outlined in this guide, researchers can effectively utilize this compound to advance their understanding of complex biological processes.

References

An In-depth Technical Guide to HaloPROTACs: Core Concepts and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HaloPROTACs (HaloTag-targeting Proteolysis Targeting Chimeras), a powerful chemical genetic tool for inducing targeted protein degradation. We will delve into the core components of HaloPROTACs, their mechanism of action, quantitative performance data, and detailed experimental protocols for their application.

Introduction to HaloPROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[] HaloPROTACs are a specialized class of PROTACs that target proteins fused with a HaloTag, a modified haloalkane dehalogenase that covalently binds to synthetic ligands.[][2] This technology allows for the targeted degradation of virtually any protein of interest (POI) that can be genetically tagged with the HaloTag, making it a versatile tool for studying protein function and validating potential drug targets.[3][4]

The core principle of HaloPROTAC technology is to induce the formation of a ternary complex between the HaloTag-fused POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The Core Components of HaloPROTACs

HaloPROTACs are comprised of three essential components connected by a chemical linker:

-

HaloTag Ligand: This is typically a chloroalkane moiety that irreversibly and covalently binds to the HaloTag protein. This covalent interaction provides a stable anchor for the PROTAC on the target protein.

-

E3 Ligase Ligand: This component recruits a specific E3 ubiquitin ligase. The most common E3 ligase recruited by early HaloPROTACs is the von Hippel-Lindau (VHL) E3 ligase complex. More recent developments have expanded this to include other E3 ligases like Cereblon (CRBN). The choice of E3 ligase can influence the degradation efficiency and specificity.

-

Linker: The linker connects the HaloTag ligand and the E3 ligase ligand. The length and chemical nature of the linker are critical for optimal ternary complex formation and subsequent degradation efficiency.

Mechanism of Action: The Ubiquitin-Proteasome Pathway Hijack

The action of a HaloPROTAC can be broken down into the following key steps:

-

Binding to HaloTag-POI: The HaloPROTAC, being cell-permeable, enters the cell and its chloroalkane moiety covalently binds to the HaloTag fused to the protein of interest.

-

Recruitment of E3 Ligase: The E3 ligase ligand on the HaloPROTAC simultaneously binds to its cognate E3 ubiquitin ligase (e.g., VHL).

-

Ternary Complex Formation: This dual binding results in the formation of a stable ternary complex consisting of the HaloTag-POI, the HaloPROTAC, and the E3 ligase.

-

Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the HaloTag-POI.

-

Proteasomal Degradation: The polyubiquitinated HaloTag-POI is then recognized and degraded by the 26S proteasome, releasing the HaloPROTAC to potentially engage in further rounds of degradation.

Below is a diagram illustrating the HaloPROTAC mechanism of action.

Caption: The mechanism of action of HaloPROTACs.

Quantitative Performance of HaloPROTACs

The efficacy of HaloPROTACs is typically quantified by their ability to induce degradation of the target protein. Key metrics include the maximum level of degradation (Dmax) and the concentration required to achieve 50% degradation (DC50).

| HaloPROTAC | Target Protein | Cell Line | Dmax (%) | DC50 (nM) | E3 Ligase | Reference |

| HaloPROTAC3 | GFP-HaloTag7 | HEK293 | 90 | 19 | VHL | |

| HaloPROTAC3 | GFP-HaloTag7 | HEK293 | 90 | 36 ± 4 | VHL | |

| HaloPROTAC-E | Halo-VPS34 | HEK293 | ~95 | 3 - 10 | VHL | |

| HaloPROTAC-E | SGK3-Halo | HEK293 | ~95 | 3 - 10 | VHL | |

| HaloPROTAC2 | GFP-HaloTag7 | HEK293 | ~70 | >1000 | VHL |

Detailed Experimental Protocols

The following are generalized protocols for key experiments involved in the use and evaluation of HaloPROTACs.

Generation of HaloTag Fusion Cell Lines

To study the degradation of a specific protein of interest, it must first be tagged with the HaloTag. This can be achieved through transient transfection or by creating a stable cell line, with the latter often being preferable for reproducibility. A more advanced and biologically relevant approach is to use CRISPR/Cas9 to insert the HaloTag at the endogenous locus of the target protein.

Experimental Workflow for CRISPR/Cas9-mediated Endogenous Tagging:

Caption: Workflow for generating endogenous HaloTag fusion cell lines.

Protein Degradation Assays

A. Cell Culture and Treatment:

-

Seed the HaloTag-fusion expressing cells in appropriate culture plates and allow them to adhere overnight.

-

Prepare a stock solution of the HaloPROTAC in DMSO.

-

Treat the cells with a range of HaloPROTAC concentrations for a specified duration (e.g., 24 hours). A vehicle control (DMSO) should always be included.

B. Measurement of Protein Degradation:

-

Western Blotting/Immunoblotting:

-

After treatment, lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies against the protein of interest or the HaloTag itself.

-

Use a loading control (e.g., GAPDH, β-actin) to normalize the results.

-

Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

-

-

Flow Cytometry (for fluorescently tagged proteins):

-

If the HaloTag is fused to a fluorescent protein like GFP, degradation can be monitored by the loss of fluorescence.

-

After treatment, detach the cells and analyze them using a flow cytometer to measure the mean fluorescence intensity.

-

Normalize the fluorescence of treated cells to that of vehicle-treated cells.

-

-

Luminescence-based Assays (for HiBiT-tagged proteins):

-

For enhanced sensitivity, a small, bright luminescent tag called HiBiT can be fused along with the HaloTag.

-

Degradation can be quantified using a lytic or live-cell luciferase assay, providing a highly sensitive readout.

-

Mechanistic Validation Experiments

To confirm that the observed protein degradation is occurring through the intended PROTAC mechanism, several control experiments are crucial:

-

Proteasome Inhibition: Co-treat cells with the HaloPROTAC and a proteasome inhibitor (e.g., epoxomicin or MG132). If degradation is proteasome-dependent, the inhibitor should rescue the protein from degradation.

-

E3 Ligase Ligand Competition: Co-treat cells with the HaloPROTAC and an excess of the free E3 ligase ligand (e.g., VL285 for VHL). The free ligand will compete for binding to the E3 ligase, thereby preventing the formation of the ternary complex and reducing degradation.

-

Inactive Enantiomer Control: Use an enantiomer of the HaloPROTAC that is designed not to bind the E3 ligase (e.g., ent-HaloPROTAC3). This control should not induce degradation, confirming the necessity of E3 ligase engagement.

Logical Flow for Mechanistic Validation:

Caption: Logical workflow for validating the HaloPROTAC mechanism.

Conclusion

HaloPROTACs represent a robust and versatile platform for targeted protein degradation. By leveraging the specific and covalent interaction between the HaloTag and its ligand, researchers can efficiently knockdown a wide array of endogenous proteins. This guide has outlined the fundamental components, mechanism of action, and key experimental protocols necessary for the successful application of HaloPROTAC technology in academic and industrial research settings. The ability to achieve rapid, potent, and reversible protein knockdown makes HaloPROTACs an invaluable tool in the quest to understand protein function and develop novel therapeutics.

References

The Binding Affinity of VH032 to the VHL E3 Ligase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032 is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. A comprehensive understanding of its interaction with VHL is paramount for the rational design and optimization of these next-generation therapeutics. This document summarizes the quantitative binding data, details the experimental protocols for its determination, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity of VH032 to VHL

The binding affinity of VH032 to the VHL E3 ligase complex has been characterized by multiple biophysical and biochemical assays. The equilibrium dissociation constant (Kd) and the inhibitory constant (Ki) are key parameters that quantify the strength of this interaction. A summary of the reported values is presented in the table below.

| Parameter | Value | Assay Method | Comments | Reference |

| Kd | 185 nM | Not specified | Often cited value for the direct binding affinity. | [1] |

| Ki | 33.4 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Determined in a competitive binding assay using a fluorescently labeled VHL probe. | [2] |

| Ki | 142.1 nM | Fluorescence Polarization (FP) | Determined in a competitive binding assay using a fluorescently labeled VH032 derivative. | [3] |

Note: The variation in reported values can be attributed to the different assay principles, experimental conditions, and the specific constructs of the VHL protein complex used.

VHL-HIF-1α Signaling Pathway and Mechanism of VH032

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the an E3 ubiquitin ligase complex that plays a critical role in cellular oxygen sensing[4]. Under normoxic conditions, the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes[5]. This post-translational modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism, and other adaptive responses.

VH032 acts as a small molecule inhibitor of the VHL:HIF-1α interaction. It mimics the hydroxylated proline residue of HIF-1α, thereby competitively binding to the substrate recognition pocket of VHL. This prevents the recruitment of HIF-1α to the VHL E3 ligase complex, leading to the stabilization and accumulation of HIF-1α even under normoxic conditions.

Experimental Protocols for Determining Binding Affinity